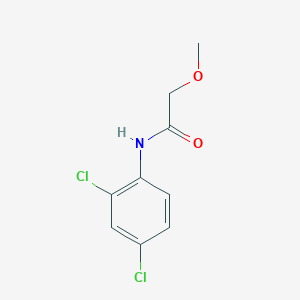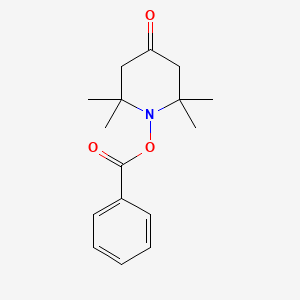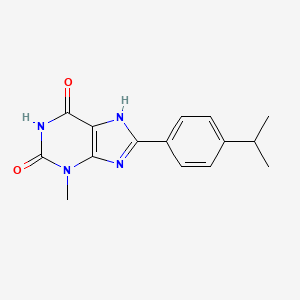![molecular formula C18H19NO2 B5844728 1-[3-(4-methoxyphenyl)propanoyl]indoline](/img/structure/B5844728.png)
1-[3-(4-methoxyphenyl)propanoyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-methoxyphenyl)propanoyl]indoline, also known as MPI, is a synthetic compound that belongs to the class of drugs known as indole derivatives. It has been widely studied for its potential pharmacological properties, particularly in the field of neuroscience.
Mechanism of Action
The exact mechanism of action of 1-[3-(4-methoxyphenyl)propanoyl]indoline is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the cholinergic and dopaminergic systems. It has also been shown to modulate the activity of certain enzymes and proteins involved in neurodegenerative processes.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenyl)propanoyl]indoline has been shown to have a number of biochemical and physiological effects, including the ability to increase the levels of certain neurotransmitters such as acetylcholine and dopamine. It has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[3-(4-methoxyphenyl)propanoyl]indoline for lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, one limitation is that it has relatively low solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research on 1-[3-(4-methoxyphenyl)propanoyl]indoline. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-[3-(4-methoxyphenyl)propanoyl]indoline and to identify any potential side effects or limitations. Finally, there is potential for the development of new derivatives of 1-[3-(4-methoxyphenyl)propanoyl]indoline with improved pharmacological properties.
Synthesis Methods
The synthesis of 1-[3-(4-methoxyphenyl)propanoyl]indoline involves the reaction of 4-methoxyphenylacetic acid with indoline in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-[3-(4-methoxyphenyl)propanoyl]indoline has been studied extensively for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has been shown to have neuroprotective effects, as well as the ability to enhance cognitive function and memory. Additionally, 1-[3-(4-methoxyphenyl)propanoyl]indoline has been investigated for its potential use as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-16-9-6-14(7-10-16)8-11-18(20)19-13-12-15-4-2-3-5-17(15)19/h2-7,9-10H,8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLDGIXBZMPJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)phenyl]acetamide](/img/structure/B5844672.png)


![4-chloro-N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B5844693.png)
![S-{2-[(4-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5844698.png)
![{2-[(4-aminophenyl)amino]-1,1-ethanediyl}bis(phosphonic acid)](/img/structure/B5844703.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5844704.png)
![3,4-dimethoxy-N'-{[(2-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5844717.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5844723.png)

![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5844736.png)
![2-methyl-5-[(3-methylbutyl)thio]-4-nitro-1H-imidazole](/img/structure/B5844740.png)